molecular formula C13H10INO B1392073 2-(3-Iodobenzoyl)-5-methylpyridine CAS No. 1187163-41-2

2-(3-Iodobenzoyl)-5-methylpyridine

Cat. No.: B1392073
CAS No.: 1187163-41-2
M. Wt: 323.13 g/mol
InChI Key: SLCGTNNWYBZGKB-UHFFFAOYSA-N
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Description

2-(3-Iodobenzoyl)-5-methylpyridine is a heterocyclic compound that has garnered significant attention in the scientific community due to its wide range of applications in research and industry. This compound is characterized by the presence of an iodine atom attached to a benzoyl group, which is further connected to a methylpyridine ring. The molecular formula of this compound is C13H10INO, and it has a molecular weight of 323.13 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodobenzoyl)-5-methylpyridine typically involves the iodination of a benzoyl precursor followed by its coupling with a methylpyridine derivative. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzoyl ring. The reaction is carried out under controlled conditions to ensure the selective iodination of the desired position on the benzoyl ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further ensures the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodobenzoyl)-5-methylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoyl-pyridine derivatives.

    Oxidation Reactions: Products include oxidized benzoyl-pyridine derivatives.

    Reduction Reactions: Products include reduced benzoyl-pyridine derivatives.

Scientific Research Applications

2-(3-Iodobenzoyl)-5-methylpyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Iodobenzoyl)-5-methylpyridine involves its interaction with specific molecular targets, leading to various biological effects. The compound can bind to proteins, enzymes, or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Iodobenzoyl)-3-methylpyridine
  • 2-(3-Iodobenzoyl)-6-methylpyridine
  • 2,2’-[(3-Iodobenzoyl)imino]diacetic acid

Uniqueness

2-(3-Iodobenzoyl)-5-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

(3-iodophenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO/c1-9-5-6-12(15-8-9)13(16)10-3-2-4-11(14)7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCGTNNWYBZGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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